Product packaging for 4-Acetamido-N-phenylbutanamide(Cat. No.:CAS No. 50841-22-0)

4-Acetamido-N-phenylbutanamide

Cat. No.: B14654063
CAS No.: 50841-22-0
M. Wt: 220.27 g/mol
InChI Key: KOLFGHIYLRBJNF-UHFFFAOYSA-N
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Description

Contextual Significance of Amide Scaffolds in Modern Medicinal Chemistry

The amide functional group is a cornerstone of modern medicinal chemistry, recognized for its critical role in the structure and function of a vast array of biologically active molecules. nih.govresearchgate.net This prevalence stems from the unique physicochemical properties of the amide bond. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. nih.gov The planarity of the amide bond influences molecular conformation, which in turn affects binding affinity and biological activity.

Furthermore, the amide bond possesses relative stability under physiological conditions, a key factor in the pharmacokinetic profiles of many drugs. Medicinal chemists frequently employ strategies such as incorporating, modifying, or replacing amide groups to optimize a compound's potency, selectivity, and pharmacokinetic properties. nih.gov The widespread presence of amides in numerous clinically approved drugs across various therapeutic areas underscores their status as a "privileged scaffold" in the development of new therapeutic agents. researchgate.net

Overview of N-Phenylbutanamide and Related Derivatives in Chemical Research

The N-phenylbutanamide core structure and its derivatives are subjects of significant interest in chemical and pharmaceutical research. These compounds serve as versatile building blocks and have been investigated for a wide range of potential biological activities. ontosight.aichemimpex.comsmolecule.com For instance, various derivatives of N-phenylbutanamide have been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aismolecule.comontosight.ai

Research has shown that modifications to the N-phenylbutanamide skeleton can lead to compounds with diverse applications. For example, N,2-Dimethyl-N-phenylbutanamide is utilized as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com Other derivatives, such as those involving chloro- and oxo-substitutions, are studied for their potential as enzyme inhibitors. ontosight.ai The adaptability of the N-phenylbutanamide scaffold allows for the creation of large libraries of compounds for screening, aiding in the discovery of new therapeutic leads. researchgate.net

Rationale for Comprehensive Academic Investigation of 4-Acetamido-N-phenylbutanamide

While extensive research exists for the broader class of N-phenylbutanamides, the specific compound This compound remains a molecule with limited dedicated studies in publicly accessible literature. nih.gov However, its structural features suggest a strong rationale for more in-depth academic investigation. The molecule combines the N-phenylbutanamide core with a terminal 4-acetamido group. The acetamido group (CH₃CONH-) is a well-known pharmacophore in drug design, often introduced to modulate solubility, metabolic stability, and target engagement. For instance, the N-(4-acetamido)phenyl moiety is a key component in a series of allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), highlighting its importance in CNS-related drug discovery. nih.gov

A comprehensive investigation into this compound would be valuable to characterize its fundamental chemical properties, explore efficient synthetic pathways, and, most importantly, to screen for potential biological activities. Given the known activities of related N-phenylbutanamide and acetamido-containing compounds, it is plausible that this compound could exhibit interesting pharmacological properties, such as analgesic, anti-inflammatory, or enzyme-inhibitory effects. Systematic study is required to elucidate its structure-activity relationships and determine its potential as a lead compound for future drug development programs.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, its basic properties can be predicted or are available in chemical databases.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₆N₂O₂ PubChem nih.gov
Molecular Weight 220.27 g/mol -

Related N-Phenylbutanamide Derivatives and Their Applications

The N-phenylbutanamide scaffold is found in a variety of compounds investigated for their chemical and biological properties. The table below lists several derivatives and their primary areas of research interest.

Table 2: Examples of N-Phenylbutanamide Derivatives in Research

Compound Name Key Structural Features Primary Research Application Reference
N-(5-chloro-2-hydroxyphenyl)-2-phenylbutanamide Chloro and hydroxyl substitutions Potential anti-inflammatory, antioxidant, antimicrobial effects ontosight.ai
4-Bromo-3-oxo-N-phenylbutanamide Bromo and oxo substitutions Research chemical for studying opioid receptors lookchem.com
N,2-Dimethyl-N-phenylbutanamide N-methyl and 2-methyl groups Intermediate for analgesics and anti-inflammatory drugs chemimpex.com
2-Chloro-3-oxo-N-phenylbutanamide Chloro and oxo substitutions Potential anticancer, antibacterial, and antifungal properties ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B14654063 4-Acetamido-N-phenylbutanamide CAS No. 50841-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50841-22-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-acetamido-N-phenylbutanamide

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-9-5-8-12(16)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

KOLFGHIYLRBJNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Acetamido N Phenylbutanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Acetamido-N-phenylbutanamide reveals two primary amide bonds that can be strategically disconnected to identify potential starting materials. The two logical disconnections are at bond (a) and bond (b) as illustrated below:

Target Molecule: this compound

Disconnection of Bond (b): This is the most common strategy, breaking the bond between the carbonyl group of the butanamide and the nitrogen of the aniline moiety. This approach identifies aniline and 4-acetamidobutanoic acid (or an activated derivative) as the primary precursors. This route is generally favored due to the commercial availability and straightforward synthesis of these precursors.

Disconnection of Bond (a): This strategy involves cleaving the bond between the acetyl group and the nitrogen of the aminobutanamide chain. This pathway leads to 4-amino-N-phenylbutanamide and an acetylating agent (such as acetic anhydride or acetyl chloride) as the key synthons. This route requires the initial formation of the N-phenylbutanamide structure followed by a final acetylation step.

These two approaches form the basis for the various synthetic methodologies detailed in the subsequent sections.

Exploration of Amide Bond Forming Reactions

The formation of the amide linkage is the most critical step in the synthesis of this compound. Amide bonds are typically formed by reacting an activated carboxylic acid with an amine. nih.gov Various methods have been developed to facilitate this transformation, ranging from direct acylation to the use of sophisticated coupling reagents.

Acylation is a fundamental method for forming amide bonds. This can be achieved by reacting an amine with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative. libretexts.org

Using Acyl Halides: A highly effective method involves converting the carboxylic acid precursor, 4-acetamidobutanoic acid, into its more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sapub.org The resulting 4-acetamidobutanoyl chloride can then react readily with aniline to form the target compound. The primary advantage of this method is the high reactivity of the acyl chloride, which often leads to high yields.

Using Acid Anhydrides: Symmetrical or mixed anhydrides of 4-acetamidobutanoic acid can also serve as potent acylating agents. These are generally less reactive than acyl chlorides but offer milder reaction conditions.

The choice of acylating agent depends on the stability of the starting materials and the desired reaction conditions.

To avoid the often harsh conditions required for generating acyl chlorides, a wide array of coupling reagents has been developed to facilitate amide bond formation directly from a carboxylic acid and an amine. iris-biotech.de These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for this purpose. peptide.comluxembourg-bio.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide bond, generating a urea byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com While DCC is effective, its DCU byproduct is poorly soluble in most organic solvents, complicating purification. globalresearchonline.net DIC is often preferred in solid-phase synthesis as its corresponding urea is more soluble. peptide.comglobalresearchonline.net

To enhance reaction rates and, crucially, to suppress side reactions and racemization, additives are often used in conjunction with carbodiimides. bachem.com 1-Hydroxybenzotriazole (HOBt) is a common additive that intercepts the O-acylisourea intermediate to form an OBt active ester. peptide.com This ester is less reactive than the O-acylisourea, leading to cleaner reactions and minimizing the loss of stereochemical integrity. peptide.com The combination of DIC and HOBt is a robust and widely employed method for peptide and amide synthesis. bachem.com

Coupling ReagentAdditiveKey CharacteristicsByproduct Solubility
DCC (Dicyclohexylcarbodiimide)HOBt, HOSuHighly effective, inexpensive.Dicyclohexylurea (DCU) is poorly soluble in most organic solvents. globalresearchonline.net
DIC (Diisopropylcarbodiimide)HOBt, Oxyma PureSimilar to DCC, suitable for automated synthesis.Diisopropylurea is more soluble than DCU. bachem.com
EDC (EDAC·HCl)HOBt, DMAPWater-soluble carbodiimide and byproduct.Water-soluble, easily removed by aqueous extraction. nih.govglobalresearchonline.net
HATUDIPEA, NMMUronium salt-based, very fast coupling, low racemization.Soluble.
PyBOPDIPEA, NMMPhosphonium salt-based, highly effective.Soluble.

Data compiled from multiple sources. nih.govpeptide.combachem.com

Reductive amidation (or reductive amination) is a powerful method for forming C-N bonds, which can be adapted for amide synthesis. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, a potential reductive amidation route could start from a precursor like 4-oxobutanoic acid. The reaction of this keto-acid with aniline would form an imine, which could be reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH). youtube.com The resulting 4-(phenylamino)butanoic acid would then require a final acetylation step to yield the target molecule. Alternatively, a one-pot conversion of a nitroarene precursor using catalytic systems can directly yield the amide, combining the reduction of the nitro group and the amidation in a single process. nih.govresearchgate.net

Synthesis of Key Precursors and Intermediates

The success of any synthetic route depends on the availability and preparation of key starting materials and intermediates.

4-Acetamidobutanoic Acid: This precursor is central to the strategy involving the disconnection of bond (b). It is readily synthesized by the acetylation of 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). nih.govebi.ac.uk The acetylation can be carried out using acetic anhydride or acetyl chloride, often in an aqueous basic medium or a suitable organic solvent. 4-Acetamidobutanoic acid is also a known metabolite.

Aniline: Aniline is a commodity chemical and a common precursor. Industrially, it is prepared through various methods, including the catalytic hydrogenation of nitrobenzene. youtube.com In a laboratory setting, the synthesis typically involves the nitration of benzene using a mixture of nitric acid and sulfuric acid, followed by the reduction of the resulting nitrobenzene. youtube.com Common reducing agents for this transformation include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation. youtube.com

Catalytic Approaches in Butanamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and allow for milder reaction conditions.

Lewis Acid Catalysis: Direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures (often >160 °C) to drive off water. youtube.com Lewis acids can be used as catalysts to activate the carboxylic acid, allowing the reaction to proceed at lower temperatures. Reagents such as titanium(IV) chloride (TiCl₄) and various boronic acids have been shown to be effective catalysts for direct amidation reactions. nih.govresearchgate.net For example, TiCl₄ can be used in stoichiometric amounts to promote the condensation of carboxylic acids and amines in good to excellent yields. nih.gov

Transition-Metal Catalysis: Transition metals are also employed to catalyze amide bond formation. Nickel-based nanocatalysts have been used for the reductive amidation of esters with nitro compounds, providing a direct route to amides from readily available starting materials. nih.gov Palladium catalysts have been developed for transamidation reactions, where an amide exchanges its amine or acyl group, which can be a useful strategy for synthesizing specific amides from others. researchgate.netorganic-chemistry.org These catalytic methods represent a more sustainable and atom-economical approach to the synthesis of butanamides and other amides. researchgate.net

Optimization of Reaction Conditions and Yields

The formation of the amide linkage in this compound from 4-acetamidobutanoic acid and aniline is a critical step that is often influenced by the choice of coupling reagents, solvent, temperature, and base. Aniline is a weakly nucleophilic amine, which can make this amide coupling challenging and often results in lower yields if not properly optimized. researchgate.net

A variety of modern coupling reagents have been developed to facilitate amide bond formation, particularly in peptide synthesis, and these can be applied to the synthesis of this compound. jpt.comiris-biotech.de Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. jpt.com

Carbodiimide-based Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.govfishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and minimize potential racemization if chiral substrates were used, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. nih.gov The use of EDC in conjunction with HOBt and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is a common practice. nih.govfishersci.co.uk

Uronium and Phosphonium Salt-based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, especially with challenging couplings involving unreactive amines. researchgate.netgrowingscience.com These reagents often lead to higher yields and faster reaction times. The selection of the base, such as DIPEA or triethylamine (TEA), is also crucial for the reaction's success. fishersci.co.uk

The optimization of the synthesis of this compound would involve screening various combinations of coupling reagents, additives, bases, and solvents. A representative optimization table for the coupling of a carboxylic acid with an aniline derivative is presented below.

EntryCoupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF251275
2DCC (1.2)HOBt (1.2)DMAP (0.1)DCM251270
3HATU (1.2)-DIPEA (2.0)DMF25492
4PyBOP (1.2)-DIPEA (2.0)DMF25490
5TBTU (1.2)-DIPEA (2.0)CH3CN25688
6EDC (1.2)HOAt (1.2)DIPEA (2.0)DMF251085

The data indicates that uronium-based coupling reagents like HATU generally provide higher yields in shorter reaction times for the amidation of anilines.

Stereoselective Synthesis of this compound Enantiomers

The structure of this compound is achiral, meaning it does not have a stereogenic center and therefore does not exist as enantiomers. As a result, a stereoselective synthesis to produce a single enantiomer is not applicable to this specific compound.

However, it is pertinent to discuss the methodologies for the stereoselective synthesis of chiral analogs of this compound, where a stereocenter is introduced into the butanamide backbone, for instance, at the 2- or 3-position. The synthesis of such chiral derivatives would necessitate the use of asymmetric synthesis strategies to control the stereochemical outcome.

One of the most powerful methods for achieving stereoselectivity in such syntheses is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Evans Oxazolidinone Auxiliaries: A well-established class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org For a hypothetical synthesis of a chiral analog of this compound, one could start with an N-acylated Evans auxiliary. The subsequent alkylation of the enolate of this system would proceed with high diastereoselectivity due to the steric hindrance imposed by the substituent on the oxazolidinone ring. After the stereocenter is set, the auxiliary can be cleaved to yield the chiral carboxylic acid, which can then be coupled with aniline.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of carboxylic acids and their derivatives. harvard.edu Amides derived from pseudoephedrine can be diastereoselectively alkylated to introduce a stereocenter. The subsequent removal of the pseudoephedrine auxiliary provides the enantiomerically enriched carboxylic acid. harvard.edu

Sulfinamide-based Chiral Auxiliaries: For the stereoselective synthesis of chiral amines, Ellman's tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. nih.govosi.lv This methodology could be adapted to synthesize chiral amino acids that could then be incorporated into the butanamide structure.

A general scheme for the use of a chiral auxiliary in the synthesis of a chiral butanoic acid derivative is presented below.

StepReactionReagents and ConditionsExpected Outcome
1Acylation of Chiral AuxiliaryChiral auxiliary (e.g., Evans oxazolidinone), butanoyl chloride, base (e.g., n-BuLi)N-butanoyl chiral auxiliary
2Diastereoselective AlkylationLDA or NaHMDS, electrophile (e.g., R-X)Alkylated N-acyl chiral auxiliary with high diastereoselectivity
3Cleavage of AuxiliaryLiOH, H2O2 or other cleavage conditionsEnantiomerically enriched substituted butanoic acid
4Amide CouplingAniline, coupling reagent (e.g., HATU), base (e.g., DIPEA)Chiral N-phenylbutanamide derivative

This table outlines a hypothetical, yet plausible, route to a chiral derivative of this compound, demonstrating how stereocontrol could be achieved.

Molecular and Structural Characterization Methodologies for 4 Acetamido N Phenylbutanamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 4-Acetamido-N-phenylbutanamide, specific proton signals are expected. The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm). The two amide protons (N-H) would present as distinct singlets or broad signals, with their chemical shifts being sensitive to solvent and concentration. The methylene (B1212753) protons of the butanamide chain would exhibit characteristic multiplets, with their chemical shifts influenced by adjacent functional groups. The acetyl methyl protons would appear as a sharp singlet, typically in the upfield region around δ 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals for each carbon atom are anticipated. The carbonyl carbons of the two amide groups would resonate at the downfield end of the spectrum (typically δ 170-175 ppm). The aromatic carbons of the phenyl ring would show a series of peaks in the δ 120-140 ppm range. The methylene carbons of the butanamide backbone and the acetyl methyl carbon would appear at progressively higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.0 (s, 3H) ~24
Butanamide CH₂ (α to C=O) ~2.3 (t, 2H) ~35
Butanamide CH₂ (β to C=O) ~1.9 (m, 2H) ~25
Butanamide CH₂ (γ to NH) ~3.3 (q, 2H) ~39
Phenyl C-H (ortho) ~7.5 (d, 2H) ~120
Phenyl C-H (meta) ~7.3 (t, 2H) ~129
Phenyl C-H (para) ~7.1 (t, 1H) ~124
Phenyl C (ipso) - ~138
Amide N-H (phenyl) ~8.5 (s, 1H) -
Amide N-H (acetyl) ~6.0 (t, 1H) -
Carbonyl C=O (phenylamide) - ~172
Carbonyl C=O (acetamide) - ~170

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. Strong, sharp peaks corresponding to the C=O stretching vibrations of the two amide groups would be prominent in the region of 1630-1690 cm⁻¹. masterorganicchemistry.com The N-H stretching vibrations of the amide groups would appear as one or two bands in the 3200-3400 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Amide C=O Stretch 1630-1690
Aromatic C=C Stretch 1450-1600
Amide N-H Bend 1510-1570
C-N Stretch 1200-1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass can be calculated. An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆N₂O₂
Calculated Exact Mass 220.1212
Ionization Mode ESI+
Expected Ion [M+H]⁺
Expected m/z 221.1285

Chromatographic Purity Assessment Techniques

Chromatographic methods are indispensable for determining the purity of a chemical compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. To assess the purity of this compound, a reverse-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape. A pure sample of this compound should yield a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions.

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Result for Pure Sample Single major peak at a characteristic retention time

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC analysis could be feasible, potentially after derivatization to increase its volatility if necessary. The compound would be vaporized and passed through a capillary column with a stationary phase. A pure sample would be expected to produce a single peak in the gas chromatogram. The retention time would be a key identifier for the compound.

Table 5: Representative Gas Chromatography (GC) Method Parameters

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Expected Result for Pure Sample A single, well-defined peak

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as the unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.

The determination of the three-dimensional atomic arrangement of this compound in its solid state would require successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction. Such a study would provide definitive information on its molecular conformation, intermolecular interactions, and packing arrangement within the crystal lattice.

Further research involving the crystallization and X-ray diffraction analysis of this compound is necessary to fully characterize its solid-state structure.

Computational and Theoretical Investigations of 4 Acetamido N Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com A DFT analysis of 4-Acetamido-N-phenylbutanamide would involve optimizing its three-dimensional geometry to find the most stable conformation (lowest energy state). Such calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can predict various molecular properties. espublisher.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. espublisher.com These frontier molecular orbitals (FMOs) are essential for predicting how the molecule will interact with other chemical species. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular interactions and charge delocalization within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from a DFT analysis to illustrate the typical output of such a study.

ParameterValueUnitSignificance
EHOMO-6.5eVElectron-donating capacity
ELUMO-1.2eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)5.3eVChemical reactivity and stability
Dipole Moment3.8DebyeMolecular polarity
Total Energy-950.4HartreesThermodynamic stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with biological receptors or other molecules. nih.govchemrxiv.org The MEP map is color-coded to show different regions of electrostatic potential.

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, often located around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the two amide groups, identifying them as sites for hydrogen bond acceptance. Conversely, the hydrogen atoms on the amide nitrogens would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. orientjchem.orgnih.gov

A molecular docking study for this compound would first require the selection of a biologically relevant protein target. Given the structure of many acetamide-containing compounds, potential targets could include enzymes like cyclooxygenases or various kinases. nih.govresearchgate.net The docking process involves placing the flexible 3D structure of this compound into the active site of the rigid or flexible receptor. Algorithms then calculate the most stable binding poses and estimate the binding energy (docking score). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site. scienceopen.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table provides a hypothetical example of the data generated from a molecular docking simulation.

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5LEU83, VAL65Hydrophobic
LYS45Hydrogen Bond (with C=O)
ASP144Hydrogen Bond (with N-H)
2-7.9PHE142, ILE130Hydrophobic
GLU90Hydrogen Bond (with C=O)

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Recognition

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov An MD simulation models the movements and interactions of atoms and molecules for a specific period, typically nanoseconds, providing a more realistic view of the binding event in a simulated physiological environment (e.g., in a water box with ions). nih.gov

For the this compound-protein complex identified through docking, an MD simulation would track the atomic trajectories. Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD value over time suggests the complex is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study throughout the simulation.

These simulations validate the docking results and provide deeper insights into the recognition and binding stability between the ligand and its target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgslideshare.net QSAR models are powerful tools in medicinal chemistry for predicting the activity of newly designed compounds and optimizing lead structures. jocpr.comresearchgate.net

A QSAR study involving this compound would require a dataset of structurally similar analogues with experimentally measured biological activities against a specific target. The process involves:

Designing Analogues: Creating a virtual library of compounds by systematically modifying the structure of this compound (e.g., adding different substituents to the phenyl ring).

Calculating Descriptors: For each analogue, a set of numerical values known as molecular descriptors are calculated. These can describe physicochemical properties (e.g., logP for lipophilicity, molecular weight), electronic properties (e.g., dipole moment), and structural features (e.g., number of hydrogen bond donors).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues of this compound, guiding chemists to prioritize the synthesis of compounds with the highest predicted potency.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalLogP, Molar Refractivity (MR), Molecular Weight (MW)Lipophilicity, Bulk, Size
ElectronicDipole Moment, HOMO/LUMO energiesPolarity, Electron Distribution
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape
StericVerloop Sterimol Parameters3D shape and size of substituents
Quantum ChemicalPartial Atomic ChargesReactivity sites

In Vitro Biological Activity Evaluation of 4 Acetamido N Phenylbutanamide

Receptor Binding and Functional Assays

Opioid and Neurokinin-1 (NK1) Receptor Binding

The affinity of a compound for opioid and neurokinin-1 receptors is a critical determinant of its potential pharmacological activity, particularly in pain and inflammation modulation. nih.govnih.govmdpi.com Binding assays are typically conducted to determine the concentration of a ligand required to occupy half of the receptors at equilibrium (Ki) or the concentration that inhibits the binding of a known radioligand by 50% (IC50).

Opioid Receptors: Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics. ndafp.org The main subtypes are mu (μ), delta (δ), and kappa (κ). ndafp.org To assess the binding profile of 4-Acetamido-N-phenylbutanamide, competitive radioligand binding assays would be performed using membranes from cells expressing these receptors. For instance, [³H]DAMGO, [³H]DPDPE, and [³H]U-69593 are commonly used radioligands for the μ, δ, and κ receptors, respectively. The affinity (Ki) of this compound would be calculated from its IC50 value.

Neurokinin-1 (NK1) Receptor: The NK1 receptor, another GPCR, is the primary receptor for the neuropeptide Substance P and is involved in pain transmission, inflammation, and emesis. nih.govnih.gov Its binding affinity would be evaluated using cell membranes expressing the NK1 receptor, typically with a radiolabeled form of Substance P or a known NK1 antagonist like [³H]Aprepitant.

Currently, there is no published data detailing the binding affinities of this compound for any opioid or neurokinin-1 receptor subtype.

Androgen Receptor Affinity Profiling

The androgen receptor (AR) is a nuclear receptor that plays a crucial role in male sexual development and has been implicated in prostate cancer. nih.gov Profiling the affinity of a compound for the AR is essential to understand its potential endocrine-disrupting or therapeutic effects. This is typically achieved through competitive binding assays using a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-dihydrotestosterone (DHT), with AR sourced from prostate tissue or recombinant cells. nih.govnih.gov The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a standard androgen.

No studies reporting the androgen receptor binding affinity of this compound are currently available in the scientific literature.

Cellular Pathway Modulation and Mechanistic Investigations

Investigating how a compound modulates cellular pathways is key to understanding its mechanism of action. This involves studying its effects on signaling cascades, gene expression, and protein regulation.

Analysis of Cellular Signaling Events

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing cellular processes like proliferation, differentiation, and apoptosis. innovations-report.com To analyze how this compound affects these events, researchers would treat specific cell lines with the compound and monitor the activation or inhibition of key signaling proteins. Techniques like Western blotting would be used to measure the phosphorylation status of proteins in major pathways such as MAPK/ERK, PI3K/Akt, and NF-κB. nih.gov

There is currently no published research on the effects of this compound on any cellular signaling pathways.

Gene Expression and Protein Regulation Studies

A compound's activity can be mediated by its ability to alter the expression of specific genes and the subsequent regulation of protein levels. To study this, techniques such as quantitative real-time PCR (qPCR) and microarray analysis can be used to measure changes in mRNA levels of target genes after treatment with this compound. researchgate.net Western blotting and proteomics analyses would then confirm if these changes in gene expression translate to altered protein levels.

No data is available regarding the impact of this compound on gene expression or protein regulation.

Anti-Proliferative Effects in Cell Lines

A key aspect of in vitro evaluation, particularly for potential anti-cancer agents, is the assessment of a compound's ability to inhibit the growth of cancer cells.

Cell Viability Assays (e.g., MTT, MTS)

Cell viability assays are used to measure the proportion of live, healthy cells after exposure to a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells as an indicator of viability. nih.gov In these assays, mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov This allows for the determination of the compound's IC50, the concentration at which it inhibits cell growth by 50%.

A search of the scientific literature did not yield any studies that have evaluated the anti-proliferative effects of this compound on any cell lines using MTT, MTS, or other viability assays. Therefore, no data on its potential cytotoxicity or anti-cancer activity can be presented.

Structure Activity Relationship Sar Studies of 4 Acetamido N Phenylbutanamide Derivatives

Elucidation of Key Pharmacophoric Features

Without experimental data from a range of active and inactive analogs of 4-Acetamido-N-phenylbutanamide, the essential pharmacophoric features—the precise three-dimensional arrangement of atoms or functional groups necessary for biological activity—cannot be definitively identified. Pharmacophore models are typically developed based on the SAR of a series of compounds.

Impact of Substitutions on the Phenyl Ring on Biological Activity

To understand the effect of substitutions on the N-phenyl ring, a series of derivatives with various substituents (e.g., electron-donating or electron-withdrawing groups at different positions—ortho, meta, para) would need to be synthesized and tested. The resulting data would allow for the creation of a data table comparing the biological activities of these derivatives, which is currently not possible due to the absence of such studies.

Effects of Butanamide Chain Variations on Target Interaction

The butanamide chain is a critical linker in the molecule. Understanding its role would involve synthesizing and testing analogs with different chain lengths (e.g., propanamide, pentanamide), the introduction of branching, or the incorporation of rigidifying elements. The absence of such studies prevents any meaningful discussion on how these variations would affect target interaction.

Design Principles for Enhanced Potency and Selectivity

The culmination of SAR studies is the development of design principles that guide the creation of more potent and selective compounds. These principles are derived directly from the empirical data gathered from the systematic modification of the lead compound. As the foundational SAR data for this compound is not available, the formulation of such design principles would be purely speculative.

Advanced Methodologies for Characterization and Evaluation

Metabolomic Profiling of Cellular Responses to 4-Acetamido-N-phenylbutanamide

Metabolomics provides a powerful tool for obtaining a functional readout of cellular states by comprehensively analyzing the small-molecule metabolites within a biological system. nih.gov The application of metabolomic profiling to cells treated with this compound can reveal significant alterations in metabolic pathways, offering insights into the compound's mechanism of action.

Upon exposure to this compound, a global, non-targeted metabolomics approach utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be employed to profile a wide array of biochemicals. nih.gov This would allow for the identification of statistically significant changes in metabolite levels between treated and untreated cells. For instance, alterations in pathways such as amino acid metabolism, fatty acid metabolism, and the urea cycle could indicate specific cellular responses to the compound. nih.gov

Detailed research findings from a hypothetical study might reveal a distinct metabolic signature associated with this compound exposure. This could include the upregulation of metabolites involved in cellular stress responses or the downregulation of key intermediates in energy metabolism. Orthogonal partial least squares-discriminant analysis (OPLS-DA) could be used to generate a global metabolomic profile and identify the most significantly altered metabolites. nih.gov

The following interactive data table illustrates a hypothetical outcome of a metabolomic analysis of cells treated with this compound.

MetabolitePathwayFold Change (Treated vs. Control)p-value
Pyruvic AcidGlycolysis/Gluconeogenesis-1.8<0.05
Lactic AcidFermentation+2.1<0.05
Citric AcidCitric Acid Cycle-1.5<0.05
GlutathioneOxidative Stress+2.5<0.01
Betaine AldehydeCholine Metabolism+1.7<0.05
CholineCholine Metabolism-1.6<0.05

This table represents hypothetical data for illustrative purposes.

Proteomic Analysis of Protein Targets and Pathways

Proteomic analysis is instrumental in identifying the direct protein targets of a compound and the broader signaling pathways that are affected. nih.gov For this compound, a quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), coupled with mass spectrometry, could be utilized to assess changes in protein expression upon treatment. nih.gov

This methodology would involve growing two populations of cells, one in media containing "light" isotopes and another in media with "heavy" isotopes. The "heavy" cells would be treated with this compound, and then the protein lysates from both cell populations would be combined and analyzed by mass spectrometry. This allows for the precise quantification of thousands of proteins, revealing those with significantly altered expression levels in response to the compound. nih.gov

Furthermore, to identify direct protein targets, a chemical proteomics approach could be employed. This might involve synthesizing an analogue of this compound with a reactive "tag," such as an azido or alkynyl group. nih.gov This tagged compound could then be introduced to cells, where it would covalently bind to its protein targets. Following cell lysis, a technique known as "click chemistry" could be used to attach a biotin molecule to the tag, allowing for the affinity purification of the protein-compound conjugates using streptavidin beads. nih.gov The captured proteins would then be identified by mass spectrometry. This approach has been successfully used to identify the protein targets of other molecules. nih.gov

Proteomic analysis could reveal that this compound treatment leads to the altered expression of proteins involved in key cellular processes, such as stress signaling (e.g., heat shock proteins) or metabolic pathways. nih.govnih.gov

The following interactive data table presents a hypothetical list of protein targets of this compound identified through a chemical proteomics approach.

Protein TargetCellular FunctionFold Enrichment
Heat Shock Protein 70 (HSP70)Protein folding, stress response4.2
Heat Shock Protein 90 (HSP90)Protein folding, cell signaling3.8
Glucose-Regulated Protein, 78kDa (GRP78)Endoplasmic reticulum stress response3.5
Transitional Endoplasmic Reticulum ATPase (TER ATPase)Protein secretion2.9
Aldolase AGlycolysis2.1

This table represents hypothetical data for illustrative purposes.

High-Throughput Screening Approaches for Analogue Discovery

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify those with desired biological activity. nih.gov For this compound, HTS methodologies would be invaluable for the discovery of analogues with improved potency, selectivity, or other pharmacological properties.

A typical HTS campaign for analogue discovery would begin with the development of a robust and automated assay that measures a specific biological activity of interest. This could be a biochemical assay, such as an enzyme inhibition assay, or a cell-based assay that measures a particular cellular response. nih.gov For example, if proteomic analysis identified a key protein target of this compound, an assay could be designed to screen for compounds that bind to this target with higher affinity.

Large, diverse chemical libraries, potentially containing millions of compounds, would then be screened using this assay in a highly automated fashion. chemrxiv.org The data from the primary screen would identify initial "hits"—compounds that show activity in the assay. These hits would then be subjected to a series of secondary screens to confirm their activity, determine their potency, and eliminate false positives. nih.gov

Advanced HTS platforms can screen millions of compounds in a relatively short period. chemrxiv.org The structural information from the confirmed hits can then be used to guide the synthesis of new analogues of this compound with optimized properties. This iterative process of screening and chemical synthesis is a cornerstone of modern medicinal chemistry.

The following interactive data table provides a hypothetical summary of a high-throughput screening campaign for analogues of this compound.

Screening StageNumber of CompoundsAssay TypeHit CriteriaHit Rate (%)
Primary Screen1,000,000Cell-based fluorescence>50% inhibition0.5
Confirmatory Screen5,000Dose-responseIC50 < 10 µM20
Secondary (Selectivity) Screen1,000Target-based binding>10-fold selectivity15
Lead Analogue Identified150---

This table represents hypothetical data for illustrative purposes.

Conclusion and Future Research Directions

Summary of Current Research Insights into 4-Acetamido-N-phenylbutanamide

Direct research insights into this compound are limited. However, the molecule belongs to the amide family, a class of compounds of immense importance in medicinal and organic chemistry. nih.gov Amides are fundamental components of peptides, proteins, various functional materials, and a vast number of pharmaceutical drugs. catrin.comnih.govunc.edu The structure of this compound contains a butanamide backbone linked to a 4-acetamido-phenyl group. This latter moiety is found in various biologically active compounds. For instance, researchers have investigated a series of N-(4-acetamido)-phenylpicolinamides as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), indicating that the N-(4-acetamido)phenyl core can serve as a scaffold for targeting central nervous system receptors. nih.gov

The synthesis of such a compound would likely follow established methods for amide bond formation, which is a cornerstone of organic synthesis. nih.gov Traditional methods often involve the coupling of a carboxylic acid with an amine. nih.gov More recently, significant research has focused on developing more sustainable and efficient methods for amide synthesis, including catalytic, waste-free processes and flow chemistry techniques. nih.govunc.edu Given the high attrition rate of drug candidates, the development of simple and efficient methods for synthesizing libraries of related amide compounds is a significant area of focus in medicinal chemistry. figshare.com

Emerging Research Avenues and Hypothesized Therapeutic Applications (in research context)

Based on its structure, several hypothetical research avenues for this compound can be proposed. The presence of two amide groups offers unique hydrogen bonding capabilities, a critical feature for molecular recognition in biological systems. nih.gov

Hypothesized Research Avenues:

Enzyme Inhibition: The amide bond is susceptible to enzymatic cleavage in vivo, which can be a metabolic liability. nih.gov However, stable amide-containing small molecules are often designed as enzyme inhibitors. The specific structure of this compound could be investigated as a starting point for developing inhibitors for proteases or other enzymes where the butanamide or acetamidophenyl moiety could fit into an active site.

Scaffold for Medicinal Chemistry: The compound could serve as a fragment or scaffold for the development of more complex molecules. The acetamidophenyl group, as seen in mGlu4 modulators, can be a key pharmacophore. nih.gov By modifying the butanamide chain or the phenyl ring, a library of analogues could be synthesized to screen for various biological activities, from antimicrobial to anticancer applications. figshare.com

Chemical Probes: Molecules with amide backbones are of great interest for developing chemical tools to study biological processes. frontiersin.org this compound could be functionalized with reporter groups (like fluorophores or affinity tags) to create chemical probes for identifying and studying protein interactions. frontiersin.org

Hypothesized Therapeutic Applications (in a research context):

The amide functional group is a key component in a wide array of clinically approved drugs. nih.gov While it is purely speculative without experimental data, a molecule like this compound could be explored in research programs targeting:

Neurological Disorders: Building on the research into related N-(4-acetamido)phenyl compounds, this molecule could be a starting point for developing modulators of neurotransmitter receptors. nih.gov

Pain Relief: Amide-containing compounds are actively being investigated for pain relief applications, for example, by targeting voltage-gated potassium ion channels. figshare.com

Anticoagulant Activity: N-phenyl-acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting the potential for this structural class in developing antithrombotic agents. ijper.org

Challenges and Opportunities in the Development of Amide-Based Chemical Probes

The development of amide-based chemical probes is a vibrant area of research, presenting both significant challenges and exciting opportunities. frontiersin.org

Challenges:

Synthesis and Sustainability: The formation of the amide bond is one of the most frequently performed reactions in pharmaceutical synthesis. unc.edu However, traditional methods often use stoichiometric coupling reagents that generate significant waste, presenting a challenge for green chemistry. catrin.comunc.edu Developing catalytic, atom-economical, and sustainable methods for amide bond formation remains a key research challenge. nih.gov

Metabolic Stability: The amide bond is susceptible to hydrolysis by enzymes such as proteases, which can limit the in vivo stability and bioavailability of peptide-based drugs and probes. nih.gov Medicinal chemists often employ strategies like N-methylation or replacing the amide bond with bioisosteres to improve metabolic stability. nih.govnsf.gov

Selectivity and Reactivity: Amides are generally considered unreactive compared to other carbonyl compounds due to the delocalization of the nitrogen lone pair electrons. nih.gov While this stability is often advantageous, it presents a challenge when selective activation or cleavage of a specific amide bond is required for a probe's mechanism of action. nih.gov Designing probes that react selectively with their intended biological target without off-target reactions is a major hurdle.

Opportunities:

Late-Stage Functionalization: New methods in amide synthesis and activation are providing powerful tools for the late-stage functionalization of complex molecules, including existing drug candidates. catrin.comnih.gov This allows researchers to easily introduce new functionalities, such as reporter tags for chemical probes, into molecules with established biological activity. catrin.com

Modular Synthesis: Modular approaches, including multicomponent reactions, allow for the rapid synthesis of diverse libraries of chemical probes from simple, readily available building blocks. catrin.comfrontiersin.org This accelerates the discovery of new probes with optimized properties for specific biological targets.

Exploiting Biological Mechanisms: Activity-based probes are designed to exploit the mechanism of a target enzyme to form a covalent bond, offering high selectivity and potency. frontiersin.org Developing novel amide-based reactive groups that can be incorporated into such probes is a promising research direction.

Q & A

Q. What are the standard synthetic routes for 4-Acetamido-N-phenylbutanamide, and how is structural purity ensured?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert nitrogen atmospheres. For example, a derivative synthesis involved reacting precursors with DIPEA in DMF, followed by purification via mass-directed preparative LC or column chromatography . Structural validation employs 1H/13C NMR and ESI-MS (e.g., methyl ester intermediates show characteristic methylene protons at δ 3.6–4.2 ppm and carbonyl carbons at ~170 ppm) . Purity is confirmed using LC-MS with >95% threshold criteria.

Q. How do researchers optimize reaction yields for this compound derivatives?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Testing bases like DIPEA vs. trimethylamine to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of aromatic intermediates .
  • Temperature Control : Room temperature for coupling vs. 0°C for acid-sensitive steps.
    For example, adjusting stoichiometry of dimethylamine hydrochloride in a derivative synthesis increased yields from 45% to 57% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer : SAR studies require:
  • Variable Substituents : Systematic modification of the phenyl ring (e.g., electron-withdrawing groups at para positions) and the acetamido chain (alkyl vs. aryl extensions) .
  • Biological Assays : Testing analogs in target-specific models (e.g., GPR88 cAMP assays in CHO cells, as in ).
  • Data Analysis : Multivariate regression to correlate structural descriptors (logP, polar surface area) with activity. For instance, analogs with extended alkyl chains showed 3-fold higher cAMP inhibition .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer : Key challenges include:
  • NMR Signal Overlap : Aromatic protons in the phenyl ring (δ 7.2–7.8 ppm) may obscure acetamido methyl signals. Solutions include 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • MS Fragmentation Ambiguity : Low-abundance molecular ions in ESI-MS. Use high-resolution MS (HRMS) to confirm exact mass (e.g., [M+H]+ m/z 409.6 with <2 ppm error) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Methodological Answer : Contradictions may stem from:
  • Metabolic Stability : Poor pharmacokinetics in vivo due to rapid hepatic clearance. Test metabolic stability using liver microsomes .
  • Off-Target Effects : Use target deconvolution (e.g., siRNA knockdown) to identify unintended interactions. For example, a derivative showed cAMP inhibition in vitro but no in vivo efficacy due to plasma protein binding .

Data Integration and Theoretical Frameworks

Q. How should a conceptual framework guide the pharmacological evaluation of this compound?

  • Methodological Answer : Align experiments with hypotheses derived from:
  • Receptor Theory : If targeting GPCRs (e.g., GPR88), design cAMP or β-arrestin recruitment assays .
  • Structural Biology : Molecular docking to predict binding poses using X-ray/NMR structures of homologous receptors. For example, acetamido group interactions with conserved serine residues in active sites .

Q. What statistical designs are appropriate for multi-variable optimization in synthesis?

  • Methodological Answer : Use factorial design to assess interactions between variables (e.g., solvent, temperature, catalyst). A 2^3 factorial design could test:
  • Factors : Solvent (DMF vs. DCM), temperature (0°C vs. RT), catalyst (EDC vs. DCC).
  • Response Variables : Yield, purity, reaction time.
    ANOVA identifies significant factors; for instance, DMF and EDC increased yields by 15% in prior studies .

Tables for Comparative Analysis

Q. Table 1. Structural Analogs of this compound and Key Features

CompoundStructural ModificationBioactivity InsightReference
12c (N-{(1R)-2-Hydroxy...})Hydroxyethyl side chainEnhanced solubility vs. parent
Bistramide AMarine-derived macrocycleCytotoxicity via actin binding
N-acetylcysteineThiol groupAntioxidant via ROS scavenging

Q. Table 2. Key NMR Peaks for this compound Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)
13z7.2–7.8 (m, Ar-H), 3.6 (s, OCH3)170.1 (C=O), 55.2 (OCH3)
144.1 (d, J=8 Hz, CH-OH), 1.2 (t, CH3)72.5 (CH-OH), 14.1 (CH3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.